Oligoinosinic acid

概要

説明

Oligoinosinic acid is a nucleotide compound that plays a crucial role in various biological processes. It is a polymer of inosinic acid, which is a nucleotide found in RNA. Inosinic acid itself is a purine nucleotide that is involved in the synthesis of other nucleotides and is essential for cellular metabolism .

作用機序

Target of Action

Oligoinosinic acid, also known as Polyinosinic acid, is a type of antisense oligonucleotide (ASO) that is designed to bind and modify messenger RNA (mRNA) function . The primary targets of Polyinosinic acid are Toll-like receptor 3 (TLR3) , which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . These receptors play a crucial role in the innate immune system, recognizing foreign substances from microbes and activating immune responses .

Mode of Action

Polyinosinic acid interacts with its targets by mimicking double-stranded RNA (dsRNA), a molecular pattern associated with viral infections . This interaction triggers an immune response, stimulating the production of cytokines and activating immune cells like dendritic cells and natural killer cells . This makes Polyinosinic acid a potent immunostimulant, used to simulate viral infections for research purposes .

Biochemical Pathways

The interaction of Polyinosinic acid with TLR3 triggers several biochemical pathways. One of these involves the activation of Stat1 , leading to the stimulation of CCL2 and MMP13 , which provoke macrophage polarization . Another pathway involves the induction of apoptosis via the AKT-XIAP pathway , as well as macrophage differentiation and T-cell activation via the IFNγ-Stat1-CCL2 signaling pathways .

Pharmacokinetics

The pharmacokinetics of antisense oligonucleotides like Polyinosinic acid is characterized by rapid distribution from plasma to tissue and slow terminal plasma elimination driven by re-distribution from tissue . .

Result of Action

The result of Polyinosinic acid’s action is a robust immune response that can have various effects depending on the context. For instance, in the context of cancer, Polyinosinic acid has been shown to inhibit tumor growth by inducing programmed cell death in tumor cells and activating antitumor immunity .

Action Environment

The action, efficacy, and stability of Polyinosinic acid can be influenced by various environmental factors. For example, the method of delivery can significantly impact its effectiveness. When delivered into the cytoplasm using polyethyleneimine (PEI), Polyinosinic acid can induce programmed cell death in pancreatic ductal adenocarcinoma (PDAC) cells . Furthermore, the presence of other immune modulators can also affect the action of Polyinosinic acid. For instance, co-injection with a STING agonist has been shown to enhance its antitumor efficacy .

生化学分析

Biochemical Properties

Oligoinosinic acid plays a significant role in biochemical reactions, particularly in the context of immune responses. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with toll-like receptor 3, which is expressed on the endosomal membrane of various immune cells such as B-cells, macrophages, and dendritic cells . This interaction triggers a cascade of immune responses, including the production of cytokines and other signaling molecules. Additionally, this compound can bind to RNA-binding proteins, influencing RNA stability and translation.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In immune cells, it activates toll-like receptor 3, leading to the production of pro-inflammatory cytokines and type I interferons . This activation enhances the immune response against viral infections. In other cell types, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to toll-like receptor 3 on the endosomal membrane. This binding activates the receptor, leading to the recruitment of adaptor proteins such as TRIF (TIR-domain-containing adapter-inducing interferon-β). The activation of TRIF initiates downstream signaling pathways, including the activation of transcription factors such as NF-κB and IRF3 . These transcription factors then induce the expression of genes involved in immune responses, apoptosis, and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by nucleases over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained activation of immune responses and potential cytotoxic effects on certain cell types.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively stimulate immune responses without causing significant toxicity . At high doses, this compound can induce adverse effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It can be metabolized by enzymes such as nucleases, which degrade it into smaller nucleotide fragments . These fragments can then be further processed by other enzymes involved in purine metabolism. The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and then transported to endosomes, where it interacts with toll-like receptor 3 . Binding proteins and transporters may also play a role in its intracellular distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within endosomes, where it interacts with toll-like receptor 3 . This localization is crucial for its activity, as the interaction with the receptor triggers downstream signaling pathways. Post-translational modifications and targeting signals may also direct this compound to specific compartments or organelles, influencing its function and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oligoinosinic acid typically involves the polymerization of inosinic acid monomers. This can be achieved through enzymatic methods using enzymes such as polynucleotide phosphorylase, which catalyzes the polymerization of nucleoside diphosphates . The reaction conditions often include a buffered aqueous solution with a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can involve recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. These engineered microorganisms can then be used as whole-cell biocatalysts to produce this compound on a large scale .

化学反応の分析

Types of Reactions

Oligoinosinic acid can undergo various chemical reactions, including:

Oxidation: Inosinic acid can be oxidized to form hypoxanthine, xanthine, and uric acid.

Reduction: Reduction reactions are less common but can involve the conversion of inosinic acid to inosine.

Substitution: Inosinic acid can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from these reactions include hypoxanthine, xanthine, uric acid, and inosine .

科学的研究の応用

Oligoinosinic acid has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

Inosinic Acid: The monomeric form of oligoinosinic acid, involved in similar metabolic pathways.

Polyinosinic-polycytidylic Acid: A double-stranded RNA molecule used as an immunostimulant.

Uniqueness

This compound is unique due to its polymeric nature, which allows it to form more complex structures and participate in a wider range of biological processes compared to its monomeric form .

特性

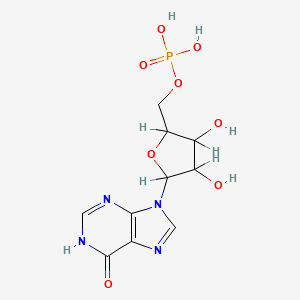

IUPAC Name |

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSZFWQUAKGDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859884 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30918-54-8 | |

| Record name | Polyinosinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Polyinosinic:polycytidylic acid exert its antiviral effects?

A1: Polyinosinic:polycytidylic acid acts as a potent inducer of interferon, specifically interferon-alpha and interferon-beta. [] These interferons play crucial roles in the innate immune response against viral infections. []

Q2: What are the downstream effects of interferon induction by Polyinosinic:polycytidylic acid?

A2: Interferon induction by Polyinosinic:polycytidylic acid triggers a cascade of antiviral responses, including the activation of antiviral genes, inhibition of viral replication, and modulation of immune cell activity. []

Q3: Can Polyinosinic:polycytidylic acid influence adaptive immunity?

A3: Yes, research suggests that Polyinosinic:polycytidylic acid can promote T helper type 1 (Th1) immune responses, which are crucial for cellular immunity against intracellular pathogens and viruses. []

Q4: Does Polyinosinic:polycytidylic acid directly target viruses?

A4: While Polyinosinic:polycytidylic acid is known for its interferon-inducing activity, some studies have shown that certain modified forms, like Poly(1-methyl-6-thioinosinic acid), can directly inhibit viral enzymes like reverse transcriptase. []

Q5: What is the molecular formula and weight of Polyinosinic acid?

A5: As a polymer, Polyinosinic acid does not have a defined molecular formula or weight. Its properties depend on the chain length and polymerization degree, which can vary.

Q6: Are there any spectroscopic techniques used to characterize Polyinosinic acid structure?

A6: Yes, researchers have employed various spectroscopic techniques, including circular dichroism, Raman, and infrared spectroscopy, to study the structure and conformation of Polyinosinic acid in solution. [, , ]

Q7: What is known about the stability of Polyinosinic:polycytidylic acid?

A7: Polyinosinic:polycytidylic acid can be susceptible to degradation. One study highlights a method for preparing a lyophilized powder injection to improve its stability and shelf life. []

Q8: Are there any strategies to enhance the stability of Polyinosinic:polycytidylic acid formulations?

A8: Complexing Polyinosinic:polycytidylic acid with Poly-l-lysine and carboxymethylcellulose has been shown to increase its stability and biological activity. []

Q9: How is Polyinosinic:polycytidylic acid cleared from the body?

A9: Research suggests that intravenously administered Polyinosinic:polycytidylic acid is rapidly cleared from the circulation, primarily by the liver. [, ]

Q10: What is the role of scavenger receptors in the clearance of phosphorothioate antisense oligodeoxynucleotides?

A10: Studies indicate that scavenger receptors on liver endothelial cells play a major role in clearing phosphorothioate antisense oligodeoxynucleotides from circulation. []

Q11: What types of in vitro models are used to study the effects of Polyinosinic:polycytidylic acid?

A11: Researchers have used various in vitro models, including cultured human and mouse cells, to study the effects of Polyinosinic:polycytidylic acid on immune responses, viral inhibition, and cell signaling pathways. [, , , , , , ]

Q12: Are there any animal models used to investigate the therapeutic potential of Polyinosinic:polycytidylic acid?

A12: Yes, studies have employed animal models, such as mice and hamsters, to evaluate the efficacy of Polyinosinic:polycytidylic acid against viral infections like encephalomyocarditis virus and vesicular stomatitis virus. [, ]

Q13: What is the role of Polyinosinic:polycytidylic acid in experimental allergic encephalomyelitis (EAE) models?

A13: Interestingly, studies on EAE in rats showed that Polyinosinic:polycytidylic acid could both enhance and suppress disease development depending on the timing and method of administration, highlighting its complex immunomodulatory effects. []

Q14: What are the potential long-term effects of Polyinosinic:polycytidylic acid?

A14: While Polyinosinic:polycytidylic acid shows promise as an immunomodulator and antiviral agent, further research is necessary to fully understand its long-term safety profile.

Q15: Can Polyinosinic:polycytidylic acid be targeted to specific cells or tissues?

A15: Research is exploring ways to improve drug delivery of Polyinosinic:polycytidylic acid. For instance, one study investigated the use of liposomes coupled with mannose 6-phosphate modified human serum albumin to target hepatic stellate cells in the liver. []

Q16: Can Polyinosinic:polycytidylic acid induce an immune response itself?

A16: Yes, as a double-stranded RNA analog, Polyinosinic:polycytidylic acid can activate innate immune receptors like Toll-like receptor 3 (TLR3), potentially leading to inflammatory responses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

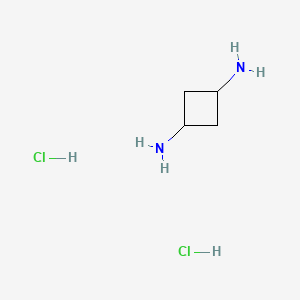

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)